2-Iodophenyl benzenesulfonate

Description

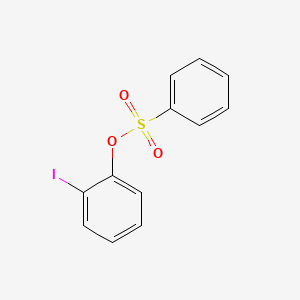

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIMTMNIZFMNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 Iodophenyl Benzenesulfonate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 2-Iodophenyl benzenesulfonate (B1194179) can occur at two different positions: the iodine-bearing carbon of the aromatic ring or the sulfur atom of the sulfonate group.

The carbon-halogen bond of aryl halides is generally less reactive towards nucleophilic attack compared to alkyl halides. However, the presence of strong electron-withdrawing groups in the ortho or para positions can significantly activate the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.org In 2-Iodophenyl benzenesulfonate, the benzenesulfonate group acts as an electron-withdrawing substituent, which can facilitate the displacement of the iodine atom by a nucleophile.

The generally accepted mechanism for this type of reaction involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom attached to the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily broken. libretexts.org In the second step, the leaving group (iodide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

While the benzenesulfonate group provides some activation, the reactivity in SNAr reactions also depends on the strength of the attacking nucleophile. Strong nucleophiles are generally required to achieve efficient displacement of the iodide. libretexts.org The order of reactivity for halogens as leaving groups in activated aryl halides is typically F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond.

The benzenesulfonate moiety is an excellent leaving group, making the ester C-O bond susceptible to cleavage by nucleophiles. Kinetic studies on related aryl benzenesulfonates have shown that these reactions typically proceed through a concerted mechanism. nih.govkoreascience.kr The reactivity is highly dependent on the electronic nature of the substituents on both the benzenesulfonyl group and the phenyl leaving group, as well as the nature of the attacking nucleophile. nih.govkoreascience.kr

Research on the reactions of aryl substituted benzenesulfonates with anionic nucleophiles like aryloxides and ethoxide indicates that the reaction is a sulfonyl-transfer process. koreascience.kr The proposed mechanism involves a rate-determining attack of the nucleophile on the sulfur atom, followed by a rapid departure of the aryloxide leaving group. koreascience.kr The sensitivity of the reaction rate to the electronic effects of substituents can be quantified using Hammett plots. For instance, studies on the reaction of 2,4-dinitrophenyl benzenesulfonates with potassium ethoxide have shown that the reaction is catalyzed by the K+ ion, which is believed to increase the electrophilicity of the sulfur center through a cyclic transition state. nih.gov

| Reactant System | Nucleophile | Key Finding |

| Aryl substituted benzenesulfonates | Aryloxides, Ethoxide | The reaction proceeds via a rate-determining attack of the nucleophile on the sulfur atom. koreascience.kr |

| 2,4-dinitrophenyl X-substituted benzenesulfonates | Potassium Ethoxide | The ion-paired EtOK is more reactive than the dissociated EtO-, indicating catalysis by the K+ ion. nih.gov |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. While aryl halides are the most common electrophiles, there has been significant progress in using less reactive C–O electrophiles, such as aryl benzenesulfonates. rsc.org This expands the range of available starting materials, as phenols are abundant and offer different pre-functionalization possibilities compared to aryl halides. rsc.org

The activation of the C–O bond in aryl sulfonates for cross-coupling reactions typically requires highly active palladium catalysts, often supported by specialized ancillary ligands. rsc.org These catalytic systems are more versatile and functional group tolerant than the nickel-based systems that historically dominated this field. rsc.org The choice of palladium precursor, ligand, and reaction conditions is crucial for achieving efficient C-O bond cleavage and subsequent coupling. nih.gov

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While aryl halides are classic substrates, aryl benzenesulfonates can also serve as effective coupling partners. In the case of this compound, two potential sites exist for cross-coupling: the highly reactive C-I bond and the more inert C-O bond of the sulfonate. Under typical Suzuki-Miyaura conditions, the C-I bond is expected to react preferentially.

However, the C-O bond of the sulfonate can be activated for Suzuki-Miyaura coupling using specific palladium catalyst systems. Investigations into related aryl sulfonates, such as bromobenzenesulfonates, have demonstrated successful coupling with arylboronic acids. iaea.org For aryl benzenesulfonates in general, catalyst systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine (B1218219) ligands.

| Electrophile Type | Catalyst System (Typical) | Coupling Partner | Key Observation |

| Aryl Bromobenzenesulfonates | Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acids | Coupling occurs efficiently, demonstrating the viability of sulfonates as leaving groups. iaea.org |

| Aryl Sulfamates (analogue) | NiCl₂(PCy₃)₂ / K₃PO₄ | Arylboronic acids | Nickel catalysis can also be effective for C-O bond activation in sulfonate derivatives. nih.gov |

| Aryl Benzenesulfonates | Pd(OAc)₂ / XPhos | Benzeneboronic acid | Optimal for activating the Pd(II) precatalyst for C-O bond cleavage. nih.gov |

The Buchwald-Hartwig amination provides a direct route to construct aryl C-N bonds. This methodology has been successfully extended to aryl benzenesulfonates. The first palladium-catalyzed amination of arenesulfonates was reported for aryl tosylates, which have similar reactivity to benzenesulfonates. nih.gov

The reaction typically requires a palladium source, a suitable phosphine ligand, and a strong base. The catalytic system facilitates the coupling of the aryl benzenesulfonate with a wide variety of nitrogen-containing nucleophiles. This includes aliphatic and aromatic amines, amides, and other N-heterocycles. nih.gov The ability to use benzenesulfonates as substrates significantly broadens the scope of the Buchwald-Hartwig amination. nih.gov

| Amine Type | Catalyst System (Typical) | Base | Result |

| Aliphatic amines | Pd(OAc)₂ / XPhos | Strong base (e.g., NaOt-Bu) | High yields of the corresponding N-arylated products are obtained. nih.gov |

| Anilines | Pd(OAc)₂ / XPhos | Strong base (e.g., NaOt-Bu) | Efficient coupling to form diarylamines. nih.gov |

| Amides | Pd(OAc)₂ / XPhos | Strong base (e.g., NaOt-Bu) | First successful amidation using benzenesulfonates as the electrophile. nih.gov |

Palladium-Catalyzed C-O Bond Activation with Aryl Benzenesulfonates

α-Arylation of Carbonyl Compounds with Aryl Benzenesulfonates

The α-arylation of carbonyl compounds is a crucial method for forming carbon-carbon bonds, creating scaffolds prevalent in many biologically significant molecules. mdpi.comnih.gov While this transformation is commonly achieved using aryl halides or diaryliodonium salts as arylating agents, the use of aryl benzenesulfonates is less common. mdpi.comnih.govresearchgate.net

The general mechanism for palladium-catalyzed α-arylation involves the generation of an enolate from a carbonyl compound, which then couples with an aryl halide in the presence of a palladium catalyst. nih.gov The development of catalysts with sterically hindered, electron-rich ligands has broadened the scope of this reaction to include a wide range of enolates and related anions. nih.gov Although aryl sulfonates are not the typical substrates for this specific transformation, their reactivity in other cross-coupling reactions suggests potential utility. For instance, in reactions where aryl benzenesulfonates do participate in nucleophilic substitution, the process can proceed via competitive cleavage of the S–O or C–O bonds. nih.gov

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. organic-chemistry.org Aryl sulfonate esters, including benzenesulfonates, have been identified as versatile and highly reactive substrates in these transformations. mdpi.comnih.govnih.gov

Significant research has demonstrated the efficacy of iron-catalyzed cross-coupling of aryl chlorobenzenesulfonates with alkyl Grignard reagents. mdpi.comnih.govnih.gov This method facilitates the synthesis of alkyl-substituted benzenesulfonate esters. nih.gov The reaction is compatible with a wide array of chlorobenzenesulfonates and challenging alkyl Grignard reagents, including those with β-hydrogens, to produce alkylated products in high yields. mdpi.comnih.gov A key advantage of this protocol is the preservation of the sensitive sulfonate ester moiety, which remains intact throughout the reaction without undergoing nucleophilic cleavage of the S–O bond or metal-catalyzed C–O bond activation. mdpi.comnih.gov The use of environmentally friendly cyclic urea (B33335) ligands has been shown to be a notable feature of this process. mdpi.comnih.gov

Table 1: Iron-Catalyzed Cross-Coupling of Aryl Chlorobenzenesulfonates with Alkyl Grignard Reagents

| Entry | Aryl Chlorobenzenesulfonate | Alkyl Grignard Reagent | Yield (%) |

| 1 | 4-Chlorophenyl benzenesulfonate | n-Hexylmagnesium bromide | 98 |

| 2 | 4-Chloro-3-methylphenyl benzenesulfonate | n-Hexylmagnesium bromide | 98 |

| 3 | 2-Chlorophenyl benzenesulfonate | n-Hexylmagnesium bromide | 59 |

| 4 | 4-Chlorophenyl benzenesulfonate | Cyclohexylmagnesium bromide | 98 |

| 5 | 4-Chlorophenyl benzenesulfonate | Isopropylmagnesium bromide | 98 |

This table presents a selection of results from the iron-catalyzed cross-coupling reactions, demonstrating the versatility of the substrates. Data sourced from research findings. mdpi.com

Studies have revealed that aryl sulfonate esters are among the most reactive activating groups for the iron-catalyzed alkylative C(sp²)–C(sp³) cross-coupling of aryl chlorides with Grignard reagents. mdpi.comnih.govnih.govresearchgate.net This high reactivity highlights the potential of aryl sulfonates as versatile activating groups in this type of cross-coupling. nih.gov Intermolecular competition experiments have been conducted to understand the selectivity of this reaction. These studies showed that electron-deficient arenes are slightly more reactive than electron-rich arenes. nih.gov For instance, a competition experiment between sulfonates with 4-methoxy and 4-fluoro substituents showed a reactivity ratio of 1.0:1.1, respectively. nih.gov This indicates a modest preference for electron-deficient partners in the coupling process. The iron-catalyzed cross-coupling has also been successfully applied to aryl sulfamates and tosylates using both primary and secondary alkyl Grignards. nih.gov

Negishi-Type Coupling Investigations

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling organic halides or triflates with organozinc compounds. wikipedia.org This reaction is versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms, and is widely used in total synthesis. wikipedia.org Palladium is the most common catalyst, although nickel is also used. wikipedia.orgyoutube.com

For a molecule like this compound, a Negishi-type coupling would preferentially occur at the carbon-iodine bond. The C–I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the C–O–S linkage of the benzenesulfonate group. While aryl sulfonates can be used in some cross-coupling reactions, they generally exhibit lower reactivity compared to aryl halides like iodides and bromides in palladium-catalyzed processes such as the Negishi coupling. chinesechemsoc.org The typical catalytic cycle for a Negishi reaction involves oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organozinc reagent, and subsequent reductive elimination to form the coupled product and regenerate the catalyst. youtube.comyoutube.com

Intramolecular Heck Cyclizations Involving Iodophenyl Moieties

The intramolecular Heck reaction is a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, providing a powerful method for constructing carbocyclic and heterocyclic ring systems of various sizes. wikipedia.orgorganicreactions.org The iodophenyl moiety is an excellent substrate for this transformation due to the high reactivity of the C–I bond in the initial oxidative addition step.

This reaction can be used to create tertiary and quaternary stereocenters, often with high diastereoselectivity. chim.it The use of chiral ligands, such as (R)-BINAP, allows for the development of enantioselective variants. chim.it For example, the palladium-catalyzed intramolecular cyclization of N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine has been shown to produce spiro compounds. nih.gov Similarly, substituted N-(o-iodophenyl)acrylamides can undergo intramolecular Heck reactions to yield oxindoles, generating a quaternary stereocenter with high enantioselectivity. chim.it The reaction pathway can be influenced by additives; for instance, the presence of silver salts can promote a cationic pathway, while bases can favor a neutral pathway, sometimes leading to different enantiomers of the product. chim.it

Table 2: Examples of Intramolecular Heck Cyclizations with Iodophenyl Substrates

| Substrate | Catalyst/Ligand | Product Type | Key Feature |

| N-(o-iodophenyl)acrylamides | Pd₂(dba)₃ / (R)-BINAP | Oxindoles | Generation of quaternary stereocenter chim.it |

| N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine | Pd catalyst / AsPh₃ | Spiro[naphthalene-pyridine] | Formation of spirocyclic system nih.gov |

| N-formyl-6-[2-(2-iodophenyl)ethyl]-1,2,3,4-tetrahydropyridine | Pd catalyst / PPh₃, TlOAc | Spiro[indan-pyridine] | Formation of spirocyclic system nih.gov |

This table summarizes key examples of intramolecular Heck reactions involving iodophenyl moieties, highlighting the versatility of this transformation in synthesizing complex cyclic structures.

Radical Reactions and Ipso Substitution

The chemical behavior of this compound can also be governed by radical pathways and ipso substitution phenomena. Iodine-mediated free radical reactions have been widely explored and can be initiated through various means, including the formation and subsequent homolysis of covalent bonds involving iodine. nih.gov For instance, a sulfonyl radical can be generated from a sulfonyl iodide intermediate, which is formed from the reaction of a sodium arylsulfinate with iodine. nih.gov

Ipso substitution is a type of aromatic substitution where the entering group displaces a substituent other than hydrogen. In the context of aryl sulfonates, this can involve the cleavage of the C–S bond. While less common than substitution at a C–H bond, ipso substitution can be a viable pathway under specific conditions. For example, a radical-induced desulfonylative ipso-substitution has been reported for diaryliodonium salts containing an aryl sulfonamide group, leading to a cascade of desulfonylation and aryl migration to form sterically hindered biarylamines. rsc.org This suggests that radical processes can facilitate the cleavage of the aryl-sulfonyl bond and subsequent functionalization at that position.

Intramolecular Free Radical Ipso Substitution with Sulfonyl Moieties

The structure of this compound allows it to undergo intramolecular free radical reactions, specifically ipso substitution. This type of reaction involves the attack of a carbon-centered radical onto the aromatic ring at the position bearing the sulfonate group, leading to the displacement of the benzenesulfonyloxy group. The process is a key step in the formation of cyclic compounds and biaryls.

In a typical pathway, a radical is generated elsewhere in a molecule tethered to the this compound core. This radical can then add to the aromatic ring. The addition preferentially occurs at the ipso-position (the carbon atom C-1, which is attached to the sulfonate group) or the ortho-position (the carbon atom C-2, which is attached to the iodine atom). The subsequent steps determine the final product. In the case of an ipso attack, the sulfonyl moiety is eliminated, leading to a cyclized product. Studies on related systems using sulfonamide and sulfonate tethers have demonstrated the viability of forming functionalized biaryls and heterobiaryls through researchgate.netursinus.edu-ipso-substitution. researchgate.net The efficiency and outcome of this cyclization are often influenced by the specific reaction conditions and the nature of the tether connecting the radical center to the aromatic ring. researchgate.net

Effect of Substituents on Radical Reactivity

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the aromatic ring. kuleuven.be When placed on the phenyl ring of the benzenesulfonate group, they can stabilize a radical cation intermediate. nih.gov In the context of radical scavenging, EDGs tend to reduce the bond dissociation enthalpy (BDE), making certain bonds easier to break homolytically. kuleuven.bemdpi.com For intramolecular radical substitutions, an EDG on the iodophenyl ring would make the ring more nucleophilic and potentially more susceptible to attack by an electrophilic radical.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic ring. kuleuven.be These groups generally increase the bond dissociation enthalpy, making radical formation more difficult. mdpi.comresearchgate.net However, they can stabilize anionic intermediates. In radical reactions, EWGs on the iodophenyl ring would make it more electrophilic, favoring attack by a nucleophilic radical. The Hammett sigma constant (σ) is often used to quantify these electronic effects, showing a positive correlation with properties like ionization potential. mdpi.com

The following table summarizes the general effects of substituents on properties relevant to radical reactivity.

| Substituent Type | Examples | Effect on Ring Electron Density | Effect on Bond Dissociation Enthalpy (BDE) | Effect on Ionization Potential (IP) |

| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, -CH₃ | Increases | Decreases | Decreases |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CHO, -CF₃ | Decreases | Increases | Increases |

Data compiled from general principles of substituent effects on radical chemistry. kuleuven.bemdpi.comresearchgate.net

Generation and Application of Organometallic Reagents

Preparation of Grignard Reagents from Iodophenyl Benzenesulfonate

The carbon-iodine bond in this compound is susceptible to oxidative insertion by magnesium metal, allowing for the preparation of the corresponding Grignard reagent, 2-(benzenesulfonyloxy)phenylmagnesium iodide. The general procedure involves reacting the aryl iodide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduyoutube.com

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with water or other protic solvents. mnstate.eduyoutube.com Initiation of the reaction can sometimes be challenging due to a passivating oxide layer on the magnesium surface. stackexchange.com To facilitate initiation, methods such as adding a small crystal of iodine, using a few drops of 1,2-dibromoethane, or mechanically activating the magnesium surface are often employed. stackexchange.com The formation of the Grignard reagent transforms the formerly electrophilic carbon atom (bonded to iodine) into a highly nucleophilic one. youtube.comyoutube.com While the sulfonate group is generally stable under these conditions, its presence as a potential leaving group could lead to side reactions under harsh conditions or prolonged heating.

Applications in Aryne Chemistry

Compounds with ortho-disposed halogen and sulfonyloxy groups, such as this compound, are valuable precursors for the generation of highly reactive intermediates known as arynes (e.g., benzyne). mdpi.com The generation of benzyne (B1209423) from such precursors is typically achieved through a 1,2-elimination reaction induced by a strong base.

The process involves the deprotonation of the carbon atom ortho to the iodine by a strong base, such as an organolithium reagent (e.g., n-butyllithium). This generates a transient carbanion. Subsequently, the iodide and the benzenesulfonate group are eliminated, forming the strained triple bond characteristic of benzyne. While triflates (trifluoromethanesulfonates) are more commonly cited as superior aryne precursors for this reaction, benzenesulfonates can also serve this purpose. researchgate.netwiley-vch.de Once generated, the highly electrophilic benzyne can be trapped in situ by various nucleophiles or dienes in cycloaddition reactions, providing a powerful method for synthesizing complex, multi-substituted aromatic compounds. wiley-vch.de

Reactions Involving Hypervalent Iodine Chemistry

The iodine atom in this compound possesses the ability to engage in hypervalent chemistry. Although it exists in the standard +1 oxidation state in this compound, it can be oxidized to higher oxidation states (I(III) or I(V)), leading to the formation of hypervalent iodine reagents. These reagents are characterized by having more than the usual octet of electrons in the valence shell of the central iodine atom. princeton.eduscripps.edu

Ligand Exchange Processes

A fundamental reaction of hypervalent iodine(III) compounds (aryl-λ³-iodanes) is ligand exchange. scripps.edu If this compound were to be oxidized to an I(III) species, for example, to an aryl-I(III)-diacetate, it would adopt a structure of the type ArIL₂, where L represents a ligand. princeton.edu These species typically have a pseudotrigonal bipyramidal geometry, with the most electronegative ligands occupying the apical positions. scripps.edu

Regioselective Transformations

The presence of two distinct reactive sites in this compound—the carbon-iodine (C-I) bond and the carbon-oxygen bond of the benzenesulfonate group—presents opportunities for regioselective transformations. The differing reactivity of these functional groups allows for selective chemical modifications at either the ortho-position bearing the iodine atom or the carbon atom attached to the sulfonate ester. This regioselectivity is a critical aspect in the synthetic application of this compound, enabling the controlled and stepwise introduction of various substituents.

Palladium-catalyzed cross-coupling reactions are a prominent class of transformations where the regioselectivity of this compound can be exploited. Generally, the C-I bond is significantly more reactive than the C-O bond of the benzenesulfonate under typical palladium-catalyzed conditions. This difference in reactivity allows for selective functionalization at the iodine-bearing position while leaving the benzenesulfonate group intact for subsequent transformations.

A key factor governing this regioselectivity is the mechanism of the cross-coupling reaction, which typically involves an oxidative addition step. The palladium(0) catalyst readily undergoes oxidative addition into the weaker C-I bond compared to the stronger C-O bond of the sulfonate ester. This preferential oxidative addition forms an arylpalladium(II) intermediate, which then participates in the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to yield the cross-coupled product.

This inherent difference in reactivity has been leveraged in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. In these reactions, the C-I bond of this compound can be selectively coupled with a variety of partners, such as boronic acids, terminal alkynes, and alkenes, respectively. The benzenesulfonate group, being less reactive, remains available for further functionalization in a subsequent synthetic step.

The following table summarizes the regioselective outcomes of palladium-catalyzed cross-coupling reactions with this compound, highlighting the preferential reaction at the C-I bond.

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Arylphenyl benzenesulfonate | Theoretical |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | 2-(Alkynyl)phenyl benzenesulfonate | Theoretical |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 2-(Alkenyl)phenyl benzenesulfonate | Theoretical |

Table 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of this compound. The data presented in this table is based on established principles of palladium catalysis and the known relative reactivity of aryl halides and sulfonates, illustrating the expected regioselective outcome. Specific experimental data for these exact transformations on this compound is not available in the provided search results.

It is important to note that while the C-I bond is generally more reactive, the choice of catalyst, ligands, and reaction conditions can influence the selectivity. In some cases, harsh reaction conditions or specific catalytic systems designed for the activation of C-O bonds could potentially lead to competing or selective reaction at the benzenesulfonate position. However, under standard cross-coupling protocols, the transformation at the iodo-substituted position is the overwhelmingly favored pathway. This predictable regioselectivity makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.

Catalytic Roles and Mechanisms Involving 2 Iodophenyl Benzenesulfonate

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a powerful platform for the transformation of 2-iodophenyl benzenesulfonate (B1194179) into more complex molecular architectures. The distinct reactivity of the C-I bond compared to the C-S (in the sulfonate group) bond enables highly selective reactions in processes catalyzed by transition metals. mdpi.com

Role of Transition Metal Catalysts in C-X Bond Activation

Transition metals, particularly palladium, are central to the activation of the carbon-halogen (C-X) bond in 2-iodophenyl benzenesulfonate. The catalytic cycle in many cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is initiated by the oxidative addition of the aryl iodide to a low-valent transition metal center, typically Pd(0). researchgate.netresearchgate.netnih.govlibretexts.org This step involves the cleavage of the C-I bond and the formation of a new organometallic species, an arylpalladium(II) complex.

The choice of the transition metal is critical. While palladium is the most common catalyst for these transformations, other metals are also being explored. The efficiency of the C-X bond activation is influenced by several factors, including the nature of the halogen (iodine being the most reactive), the electronic properties of the aryl ring, and the steric and electronic characteristics of the ligands coordinated to the metal center. researchgate.net

Ligand Design and Optimization in Catalytic Systems

Ligands play a multifaceted role in transition metal-catalyzed reactions involving this compound. They are not mere spectators but are intimately involved in nearly every step of the catalytic cycle. The design and optimization of ligands are crucial for controlling the reactivity, selectivity, and stability of the catalyst.

Key functions of ligands include:

Stabilizing the metal center: Ligands prevent the aggregation of the metal into inactive nanoparticles.

Modulating electronic properties: Electron-donating ligands can increase the electron density on the metal center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can promote reductive elimination.

Influencing steric environment: Bulky ligands can create a specific coordination environment around the metal, which can influence the regioselectivity and stereoselectivity of the reaction. They can also promote the formation of highly reactive, low-coordinate metal species.

The choice of ligand is often tailored to the specific reaction and substrate. For instance, in Suzuki-Miyaura coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity. researchgate.net The optimization of the ligand is a continuous area of research aimed at developing more efficient and selective catalytic systems.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of the catalytic cycle is fundamental to optimizing reaction conditions and developing new catalytic transformations. For reactions involving this compound, the catalytic cycle typically involves a sequence of elementary steps, including oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), migratory insertion (in the case of Heck reactions), and reductive elimination. researchgate.netresearchgate.netnih.govlibretexts.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative Addition: This is often the initial and rate-determining step in the catalytic cycle. It involves the insertion of the low-valent metal center (e.g., Pd(0)) into the C-I bond of this compound. This process results in the oxidation of the metal (from Pd(0) to Pd(II)) and the formation of a square planar arylpalladium(II) iodide complex. Theoretical studies on the oxidative addition of iodobenzene to palladium(0) complexes provide insights into the energetics and mechanism of this fundamental step. rsc.org

Reductive Elimination: This is the final step of the catalytic cycle, where the desired product is formed, and the active catalyst is regenerated. In this step, the two organic groups attached to the metal center couple and are eliminated from the coordination sphere, leading to the reduction of the metal (from Pd(II) to Pd(0)). The nature of the ligands and the geometry of the complex can significantly influence the rate of reductive elimination.

Insights into Rate-Limiting Steps

Identifying the rate-limiting step of a catalytic cycle is crucial for optimizing the reaction. In many palladium-catalyzed cross-coupling reactions of aryl halides, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. organic-chemistry.org However, in some cases, other steps, such as transmetalation or reductive elimination, can be rate-limiting.

Advanced Spectroscopic and Mechanistic Investigations

Characterization of Synthetic Intermediates

The synthesis of complex molecules often involves the formation of several intermediate compounds. The characterization of these intermediates is crucial for understanding the reaction pathway and ensuring the purity of the final product. In syntheses related to iodinated phenyl sulfonates, intermediates such as 2-iodo-1,3-phenylene bis(4-methylbenzenesulfonate) and 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) are common. mdpi.comresearchgate.net The structural elucidation of these compounds is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. mdpi.comresearchgate.net

For instance, 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized from resorcinol (B1680541) in a three-step process. mdpi.comresearchgate.net The intermediate, 2-iodo-1,3-phenylene bis(4-methylbenzenesulfonate), was fully characterized before its selective hydrolysis to the final product. mdpi.com The spectroscopic data for these key intermediates provide definitive evidence of their chemical structures.

Below are the detailed spectroscopic data for these representative synthetic intermediates.

Table 1: Spectroscopic Data for Synthetic Intermediates Click on a compound name to view its detailed spectroscopic data.

2-iodo-1,3-phenylene bis(4-methylbenzenesulfonate)

| Technique | Data |

| Melting Point | 161–162 °C |

| ¹H NMR | (Data not available in search results) |

| ¹³C NMR | (Data not available in search results) |

| HRMS | (Data not available in search results) |

| IR (cm⁻¹) | (Data not available in search results) |

| Data sourced from a study on the synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). mdpi.com |

3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate)

| Technique | Data |

| Melting Point | 97–98 °C |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.84 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 7.23 (t, J = 7.9 Hz, 1H), 6.93–6.87 (m, 2H), 5.47 (br, 1H, OH), 2.49 (s, 3H) |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 156.6, 150.3, 145.8, 132.7, 130.1, 129.8 (2C), 128.8 (2C), 114.7, 113.3, 83.1, 21.8 |

| HRMS (EI) | calcd. for C₁₃H₁₁IO₄S 389.9423, found 389.9425 |

| IR (cm⁻¹) | 3405 (br), 1590, 1448, 1358, 1171 |

| Spectroscopic data obtained during its synthesis and characterization. mdpi.com |

Elucidation of Reaction Mechanisms

2-Iodophenyl benzenesulfonate (B1194179) and its analogs are valuable precursors in the synthesis of heterocyclic compounds like dibenzofurans. nih.gov These syntheses are often accomplished through palladium-catalyzed intramolecular cyclization reactions. Understanding the mechanism of these reactions is key to optimizing reaction conditions and yields.

The palladium-catalyzed synthesis of dibenzofurans from precursors like 2-iodophenyl arenesulfonates proceeds through a catalytic cycle involving several key intermediates. While direct spectroscopic observation of these transient species is challenging, their existence is inferred from the reaction products and established principles of organometallic chemistry. The generally accepted mechanism involves:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide (the C-I bond of the 2-iodophenyl moiety) to a Pd(0) complex, forming a Pd(II) intermediate.

Intramolecular C-O Bond Formation: This is followed by an intramolecular coupling step, which can be viewed as a reductive elimination precursor, where the oxygen of the phenoxy group coordinates to the palladium center.

Reductive Elimination: The cycle concludes with the reductive elimination of the dibenzofuran (B1670420) product and regeneration of the Pd(0) catalyst, which can then enter another catalytic cycle. nih.gov

Regioselectivity in the synthesis of dibenzofurans via the cyclization of 2-iodophenyl arenesulfonates is inherently controlled by the structure of the starting material. The ortho-positioning of the iodo and benzenesulfonate groups on the phenyl ring preordains the formation of the five-membered furan (B31954) ring fused to the two benzene (B151609) rings. The intramolecular nature of the palladium-catalyzed cyclization ensures that the C-C bond formation occurs specifically between the two rings linked by the ether oxygen, leading to the exclusive formation of the dibenzofuran scaffold. nih.gov

In nucleophilic substitution reactions of related compounds, such as 2,4-dinitrophenyl X-substituted benzenesulfonates, the regioselectivity is a subject of detailed study. nih.gov These reactions can proceed through competitive S-O and C-O bond fission pathways. The dominant pathway is influenced by factors like the basicity of the nucleophile (e.g., primary amines) and the electronic nature of the substituent on the sulfonyl group. nih.gov For instance, highly basic amines tend to favor S-O bond fission. nih.gov While this specific study does not use 2-iodophenyl benzenesulfonate, it provides a framework for understanding how reaction conditions can direct the regiochemical outcome in related sulfonate esters.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Aryl Sulfonates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of aryl sulfonate structures and reactivity. indexcopernicus.com Methods like DFT with the B3LYP functional are commonly employed to optimize molecular geometries and predict a variety of properties. researchgate.netsuperfri.org

The electronic structure of an aryl sulfonate dictates its reactivity. For 2-Iodophenyl benzenesulfonate (B1194179), the presence of the iodine atom and the sulfonate group significantly influences the electron distribution across the molecule. Theoretical calculations can map the molecular electrostatic potential (MEP), identifying electron-rich and electron-deficient regions that are susceptible to nucleophilic or electrophilic attack, respectively.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of these orbitals provide key information about chemical reactivity and electronic transitions. researchgate.net In aryl sulfonates, the LUMO is often localized on the aromatic ring attached to the sulfonate group, indicating its susceptibility to nucleophilic attack. The electron-withdrawing nature of the benzenesulfonate group and the iodine substituent can lower the LUMO energy, enhancing the electrophilicity of the aryl ring.

Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations for Aryl Sulfonates

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; important in reactions with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Helps to identify reactive sites and understand intermolecular interactions. indexcopernicus.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density of a molecule. | Visualizes electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. |

Theoretical modeling is essential for mapping the potential energy surfaces of reactions involving aryl sulfonates. This allows for the detailed investigation of competitive reaction pathways, transition states, and intermediates. For nucleophilic substitution reactions of aryl benzenesulfonates, two primary competitive pathways exist: cleavage of the S-O bond and cleavage of the C-O bond. nih.gov

Computational studies have proposed that these reactions proceed via different mechanisms. The S-O bond cleavage is thought to occur through a stepwise mechanism involving the rate-limiting formation of a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate. nih.gov In contrast, the C-O bond scission pathway may proceed through a rate-limiting step involving the expulsion of the benzenesulfonate anion from a Meisenheimer-type complex. nih.gov

For 2-Iodophenyl benzenesulfonate specifically, its structure (featuring an iodine atom and a sulfonyloxy group on adjacent carbons) makes it a potential precursor for aryne species under basic conditions. mdpi.com Reaction pathway modeling can be used to calculate the energetics of benzyne (B1209423) formation, providing insights into the reaction conditions required and the viability of this pathway compared to standard nucleophilic substitution.

Table 2: Comparison of Modeled Reaction Pathways for Aryl Sulfonates

| Pathway | Bond Cleaved | Proposed Intermediate | Key Features |

|---|---|---|---|

| Sulfur-Center Attack | S-O | Trigonal-Bipyramidal Pentacoordinate (TBP-5C) | The major reaction pathway in many nucleophilic substitutions with benzylamines. nih.gov |

| Carbon-Center Attack | C-O | Meisenheimer-type Complex | Involves nucleophilic attack on the aryl carbon attached to the sulfonate group. nih.gov |

| Aryne Formation | C-I and C-O | Benzyne | Possible for ortho-halo substituted aryl sulfonates like this compound. mdpi.com |

Molecular Simulation and Theoretical Modeling in Catalysis

Aryl sulfonates, including this compound, are valuable alternatives to aryl halides in transition metal-catalyzed cross-coupling reactions. researchgate.net Molecular simulations and theoretical modeling play a critical role in understanding the mechanisms of these catalytic cycles. kiche.or.kr

These computational techniques can model the entire catalytic process, including:

Oxidative Addition: The initial step where the transition metal catalyst inserts into the C-O bond of the aryl sulfonate. Modeling can determine the energy barriers for this step and how they are influenced by the catalyst's ligands and the electronic properties of the sulfonate.

Transmetalation: The transfer of an organic group from another organometallic reagent to the catalyst.

Reductive Elimination: The final step where the new C-C bond is formed and the product is released, regenerating the catalyst.

Atomistic simulations, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD), can provide a dynamic picture of the catalyst-substrate interactions within the solvent environment. chemrxiv.orgelsevierpure.com These models help rationalize the observed reactivity and selectivity in catalytic systems and guide the development of more efficient catalysts.

Computational Design of Related Molecular Systems

The principles of computational chemistry are increasingly applied in the rational design of new molecules with desired properties. mdpi.com Starting from a lead structure like an aryl sulfonate, computational tools can predict how structural modifications will affect its chemical reactivity or biological activity. slideshare.net

For instance, in the context of medicinal chemistry, aryl sulfonates have been investigated as potential therapeutic agents. nih.gov Structure-based drug design strategies can be used to model the interaction of aryl sulfonate derivatives with biological targets like enzymes or receptors. mdpi.com By calculating binding affinities and analyzing intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can computationally screen libraries of related compounds to identify candidates with enhanced potency and selectivity. This in silico approach significantly streamlines the drug discovery process by prioritizing the synthesis and experimental testing of the most promising molecules. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency

The preparation of 2-iodophenyl benzenesulfonates and their derivatives often serves as a critical starting point for more complex synthetic endeavors. While established methods exist, there is a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic protocols.

Furthermore, research into alternative sulfonylation agents beyond the commonly used sulfonyl chlorides could lead to milder reaction conditions and improved functional group tolerance. The direct O-sulfonylation of phenols using sodium sulfinates, for example, represents a greener and more efficient alternative that warrants further exploration for the synthesis of 2-iodophenyl benzenesulfonate (B1194179) and its analogs. researchgate.net

Exploration of Alternative Catalytic Systems

The reactivity of the carbon-iodine and sulfonate ester bonds in 2-iodophenyl benzenesulfonate makes it an amenable substrate for a variety of catalytic transformations. While palladium-catalyzed cross-coupling reactions are well-established for aryl halides and sulfonates, the exploration of alternative, more sustainable, and cost-effective catalytic systems is a burgeoning area of research. nih.govnih.govyoutube.comresearchgate.netnih.govnih.gov

Iodine-based catalysis presents a particularly attractive, metal-free alternative. Iodine-induced cross-coupling reactions of sodium sulfinates with phenols have been reported to produce sulfonate esters efficiently under mild conditions. rsc.org Investigating the application of such iodine-catalyzed systems for the synthesis and subsequent transformations of this compound could offer a more sustainable approach. researchgate.net

Copper-catalyzed reactions also hold significant promise. Copper catalysts are generally less expensive and less toxic than their palladium counterparts. Research has demonstrated the utility of copper in catalyzing the formation of C-S bonds using elemental sulfur and 1-(2-iodophenyl)-1H-indoles, highlighting its potential for facilitating reactions at the iodinated position of this compound. rsc.org Further exploration of copper-catalyzed cross-coupling and difunctionalization reactions involving this substrate is warranted. nih.govdntb.gov.uanih.gov

The development of novel ligands for established catalytic systems, such as palladium, can also lead to improved reactivity and selectivity. For instance, the use of specialized ligands has been shown to be crucial in palladium-catalyzed coupling reactions involving challenging substrates. researchgate.net Designing and screening new ligands specifically tailored for transformations of this compound could unlock new synthetic possibilities.

| Catalytic System | Potential Advantages | Relevant Research Areas |

| Iodine-based | Metal-free, green, cost-effective | Synthesis of sulfonate esters, C-C and C-N bond formation |

| Copper-based | Lower cost and toxicity than palladium | C-S bond formation, cross-coupling reactions |

| Palladium-based | Well-established, high efficiency | Development of new ligands for improved selectivity and reactivity |

Innovative Applications in Complex Molecule Synthesis

One of the most exciting and largely untapped areas of research for this compound lies in its application as an aryne precursor for the synthesis of complex molecules. nih.govtcichemicals.comsigmaaldrich.com Arynes are highly reactive intermediates that can undergo a variety of transformations, including cycloaddition and nucleophilic addition reactions, making them powerful tools for the rapid construction of intricate molecular architectures. nih.govtcichemicals.com

The combination of a good leaving group (the benzenesulfonate) and a halogen (iodine) ortho to it makes this compound an ideal candidate for benzyne (B1209423) generation under appropriate conditions. mdpi.com This potential has been recognized for similar compounds, such as 2-(trimethylsilyl)aryl triflates and 2-iodophenyl trifluoromethanesulfonates, which are considered superior aryne precursors. nih.govresearchgate.net Future research should focus on optimizing the conditions for benzyne generation from the more accessible this compound.

The in-situ generation of benzynes from such precursors opens the door to a wide range of applications in natural product synthesis and medicinal chemistry. nih.govfrontiersin.orgsoton.ac.uk For example, [4+2] cycloaddition reactions with dienes can be employed to construct complex polycyclic frameworks, while reactions with nucleophiles can be used to introduce diverse functional groups with high regioselectivity. The development of enantioselective transformations involving arynes generated from chiral precursors would be a particularly valuable advancement.

Furthermore, the differential reactivity of the C-I bond and the C-O bond of the sulfonate ester allows for sequential, site-selective functionalization. For instance, the C-I bond could be selectively functionalized via a palladium-catalyzed cross-coupling reaction, followed by a transformation involving the sulfonate group, or vice versa. This orthogonal reactivity provides a powerful strategy for the divergent synthesis of libraries of complex molecules from a common intermediate.

Advanced Mechanistic Elucidations of Transformative Reactions

A deeper, mechanistic understanding of the reactions involving this compound is crucial for optimizing existing transformations and for the rational design of new synthetic methods. While the general mechanisms of common reactions like Suzuki-Miyaura cross-coupling are well-studied, the specific nuances for a substrate like this compound, which possesses two distinct reactive sites, warrant detailed investigation. colab.wsrsc.org

Computational studies , such as those employing Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state energies, and the roles of catalysts and additives. researchgate.netrsc.orgrsc.orgresearchgate.net Such studies could be used to predict the regioselectivity of nucleophilic attack on arynes generated from this precursor, or to elucidate the operative catalytic cycle in novel transition metal-catalyzed reactions. For example, computational analysis could help determine whether oxidative addition in a palladium-catalyzed cycle occurs preferentially at the C-I bond or the C-O bond under different conditions.

Kinetic studies are also essential for a comprehensive mechanistic picture. By systematically varying reaction parameters such as substrate concentrations, catalyst loading, and temperature, and monitoring the reaction progress, key information about the rate-determining step and the influence of different reaction components can be obtained.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-iodophenyl benzenesulfonate?

- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for iodinated aromatic sulfonates often involve electrophilic substitution or coupling reactions. For example, photolysis of 1,2-diiodobenzene derivatives can generate reactive intermediates like benzyne, which may be functionalized with sulfonate groups under controlled conditions .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm iodophenyl and sulfonate moieties. High-performance liquid chromatography (HPLC) with ion-exchange columns (e.g., PAX-500) can resolve sulfonate species, as demonstrated for benzene sulfonate separation . Elemental analysis and mass spectrometry (MS) are critical for verifying purity and molecular weight.

Q. How does photochemical stability impact experimental design for this compound?

- Photolysis studies of analogous iodobenzene derivatives (e.g., 1,2-diiodobenzene) reveal that UV light exposure generates radicals (e.g., 2-iodophenyl radicals) and reactive intermediates like benzyne . To mitigate unintended degradation:

- Conduct reactions in amber glassware or under inert atmospheres.

- Monitor reaction progress using time-resolved spectroscopy or radical-trapping agents.

- Validate stability via comparative HPLC analysis before and after light exposure .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the photolysis of this compound?

- Photolysis of iodinated aromatics often proceeds via homolytic cleavage of the C–I bond, producing iodine radicals and aryl intermediates. For this compound:

- Use electron paramagnetic resonance (EPR) to detect transient radicals.

- Employ isotopic labeling (e.g., deuterated solvents) to track hydrogen abstraction pathways.

- Compare experimental data with computational models (DFT) to validate proposed reaction pathways .

Q. How can researchers resolve contradictions in degradation data for sulfonate-containing compounds?

- Degradation studies of sodium dodecyl benzene sulfonate (SDBS) highlight methodological variability. For example:

- Catalytic oxidation may achieve >90% degradation under optimized conditions but risks generating toxic byproducts .

- Mechanochemical methods (e.g., La₂O₃/Fe₃O₄ systems) offer solvent-free degradation but require rigorous kinetic analysis to confirm efficiency .

- To address contradictions:

- Standardize degradation metrics (e.g., TOC removal vs. surfactant concentration).

- Cross-validate results using multiple analytical techniques (e.g., LC-MS for byproduct identification) .

Q. What advanced analytical strategies address co-elution challenges in sulfonate analysis?

- Co-elution of sulfonates (e.g., benzene sulfonate with sulfate) in HPLC can be mitigated by:

- Optimizing mobile phase composition (e.g., adjusting pH or ionic strength).

- Using mixed-mode columns (e.g., PAX-500) that combine ion-exchange and adsorption mechanisms for better resolution .

- Coupling HPLC with tandem MS (LC-MS/MS) to differentiate compounds based on fragmentation patterns.

Methodological Recommendations

- Experimental Design : Follow guidelines from the International Rules for Science and Engineering Fairs to ensure reproducibility. Document procedures in detail, including controls for photolytic and oxidative degradation .

- Data Analysis : Avoid inductive fallacies; correlate findings with established mechanisms (e.g., radical pathways in photolysis) rather than assuming universal applicability .

- Validation : Replicate critical experiments (e.g., degradation efficiency assays) under varying conditions to confirm robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.